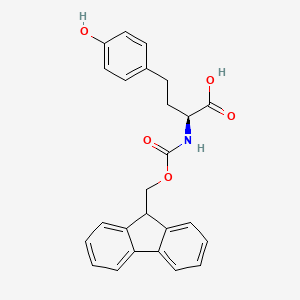

Fmoc-homo-L-tyrosine

Beschreibung

BenchChem offers high-quality Fmoc-homo-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-homo-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGWIJTZHIPMMG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654298 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-10-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-homo-L-tyrosine for Researchers and Drug Development Professionals

Foreword

In the landscape of peptide chemistry and drug discovery, the quest for novel molecular entities with enhanced therapeutic properties is perpetual. The incorporation of non-canonical amino acids into peptide sequences has emerged as a powerful strategy to modulate their structure, stability, and biological activity. Among these, Fmoc-homo-L-tyrosine, a homologue of L-tyrosine, presents a unique building block for the design of innovative peptidomimetics and therapeutic leads. This guide provides a comprehensive technical overview of Fmoc-homo-L-tyrosine, from its fundamental properties to its application in the synthesis of bioactive peptides, with a particular focus on its relevance in neurodegenerative disease research.

Unveiling Fmoc-homo-L-tyrosine: A Molecular Profile

Fmoc-homo-L-tyrosine, systematically named (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-(4-hydroxyphenyl)butanoic acid, is a derivative of the non-proteinogenic amino acid homo-L-tyrosine.[1] The defining structural feature is an additional methylene group in the side chain compared to its proteinogenic counterpart, L-tyrosine. This seemingly subtle modification has profound implications for the conformational flexibility and physicochemical properties of peptides into which it is incorporated.

The N-terminus is protected by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that is central to modern solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group's stability under acidic conditions and its facile removal with a mild base, typically piperidine, allows for the stepwise assembly of peptide chains with minimal side reactions.[3]

| Property | Value | Source(s) |

| CAS Number | 198560-10-0 | [2] |

| Molecular Formula | C25H23NO5 | [2] |

| Molecular Weight | 417.45 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | ≥ 98% (HPLC) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage | Store at 0-8 °C | [2] |

Synthesis of Fmoc-homo-L-tyrosine: A Strategic Approach

The synthesis of Fmoc-homo-L-tyrosine is a critical first step for its utilization in peptide chemistry. A notable and efficient method involves metallaphotoredox catalysis, starting from the readily available precursor L-homoserine.[5]

Metallaphotoredox-Catalyzed Synthesis from L-Homoserine

This synthetic route offers a straightforward and enantiopure preparation of Fmoc-protected homotyrosine.[5] The key transformation involves the cross-coupling of an N-Fmoc-(S)-2-amino-4-bromobutanoic acid derivative with a suitable aryl partner, such as 4-tert-butoxybromobenzene.[5]

Caption: Synthetic pathway to Fmoc-homo-L-tyrosine.

This method highlights the power of modern synthetic organic chemistry to access valuable non-canonical amino acids with high efficiency and stereochemical control.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-homo-L-tyrosine is as a building block in SPPS.[2] The general workflow of Fmoc-based SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.[6]

General SPPS Cycle

Sources

- 1. (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid | C25H23NO5 | CID 40428321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FMOC-HOMO-L-TYROSINE | 198560-10-0 [chemicalbook.com]

- 5. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. peptide.com [peptide.com]

An In-Depth Technical Guide to the Synthesis and Origin of Fmoc-homo-L-tyrosine

Abstract

This technical guide provides a comprehensive overview of Fmoc-homo-L-tyrosine, a non-proteinogenic amino acid derivative crucial for the development of advanced peptide-based therapeutics and materials. We delve into its origins, contrasting its natural occurrences with its primary synthetic routes. This whitepaper details two distinct, field-proven methodologies for its synthesis: a classical asymmetric Strecker synthesis pathway and a modern metallaphotoredox-catalyzed approach. Furthermore, we provide a robust, step-by-step protocol for the critical N-terminal Fmoc protection of L-homotyrosine, addressing key challenges such as chemoselectivity and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional properties of Fmoc-homo-L-tyrosine in their work.

Introduction: The Significance of a Homologated Amino Acid

In the landscape of peptide chemistry and drug discovery, the incorporation of unnatural amino acids offers a powerful strategy to modulate the pharmacological properties of bioactive peptides. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel conformational constraints. Fmoc-homo-L-tyrosine, a derivative of L-tyrosine with an additional methylene group in its side chain, is a prime example of such a valuable building block.[1]

The extended side chain of homotyrosine can introduce unique hydrophobic and spatial characteristics into a peptide sequence, influencing its three-dimensional structure and interaction with biological targets.[2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it directly amenable to the widely adopted solid-phase peptide synthesis (SPPS) methodology, which relies on its stability under acidic conditions and facile removal with a mild base like piperidine.[3]

This guide provides a detailed exploration of the synthesis of Fmoc-homo-L-tyrosine, designed to equip researchers with the foundational knowledge and practical protocols necessary for its preparation and application.

Origin of L-Homotyrosine: A Tale of Synthesis and Nature

L-Homotyrosine is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code.[4] Its origin is primarily rooted in chemical synthesis, where it is built from simpler organic precursors.

However, despite its "unnatural" classification, homologs of standard amino acids, including homotyrosine, have been identified in a variety of natural products. For instance, homotyrosine is a key structural component of the echinocandin class of antifungal drugs and has been found in peptides produced by certain cyanobacteria. This discovery underscores the biosynthetic versatility of natural systems and provides a rationale for exploring such structures in drug design.

For laboratory and industrial applications, L-homotyrosine and its derivatives are exclusively sourced via chemical synthesis, ensuring high purity and enantiomeric specificity.

Synthetic Pathways to L-Homotyrosine: The Unprotected Core

The synthesis of the core amino acid, L-homotyrosine, is a critical prerequisite for the final Fmoc-protected product. Here, we outline a robust classical approach.

Classical Approach: Asymmetric Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a foundational method for producing amino acids.[1] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[5] To achieve the desired L-stereochemistry, an asymmetric variant employing a chiral auxiliary is necessary.

The logical starting material for the synthesis of L-homotyrosine via the Strecker method is 3-(4-hydroxyphenyl)propanal . This aldehyde can be prepared through methods such as the reduction of 4-hydroxycinnamaldehyde or via an Aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde followed by hydrogenation.[6]

This protocol is a representative procedure and may require optimization.

-

Imine Formation: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)propanal (1.0 eq) and a chiral amine auxiliary, such as (S)-α-phenylethylamine (1.0 eq), in a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours to form the chiral imine.

-

Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The use of a chiral catalyst in substoichiometric amounts can also be employed to induce asymmetry.[7]

-

Hydrolysis: Quench the reaction with water and concentrate the mixture under reduced pressure. Add a strong acid, such as 6 M HCl, and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

-

Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude amino acid. The product can be further purified by recrystallization from a water/ethanol mixture.

Synthesis of Fmoc-homo-L-tyrosine: The Final Product

Once enantiomerically pure L-homotyrosine is obtained, the final step is the protection of the α-amino group with the Fmoc moiety.

Causality of Reagent Choice: Fmoc-OSu vs. Fmoc-Cl

The two most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2]

-

Fmoc-Cl is highly reactive but is sensitive to moisture and can generate HCl as a byproduct, requiring careful pH control.[2]

-

Fmoc-OSu is a more stable, crystalline solid that is easier to handle and generally leads to cleaner reactions with higher yields and purity, making it the preferred reagent for many applications, including the one detailed below.[8]

The Challenge of Chemoselectivity

L-homotyrosine possesses two nucleophilic sites: the primary α-amino group and the phenolic hydroxyl group. The α-amino group is significantly more nucleophilic than the phenolic hydroxyl group. Under standard Schotten-Baumann conditions (aqueous basic medium), the amine will react preferentially and rapidly with Fmoc-OSu. The phenoxide anion that can form under basic conditions is a weaker nucleophile, and its reaction with the bulky Fmoc-OSu reagent is kinetically disfavored. This inherent difference in reactivity allows for the selective N-protection without the need for prior protection of the hydroxyl group.

Experimental Protocol: N-Fmoc Protection

-

Dissolution: Dissolve L-homotyrosine (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in a suitable organic solvent such as dioxane or acetone.[9] Add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Precipitation: Carefully acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate of Fmoc-homo-L-tyrosine will form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-homo-L-tyrosine as a white solid.

Advanced Synthesis: Metallaphotoredox Catalysis

For researchers seeking state-of-the-art methods, a convenient route to enantiopure Fmoc-protected homotyrosine has been developed using metallaphotoredox catalysis.[10] This approach starts from L-homoserine and proceeds via an N-Fmoc-(S)-2-amino-4-bromobutanoic acid intermediate, which is then coupled with a protected phenol derivative.[10] This method showcases excellent functional group tolerance and preserves the stereochemistry of the starting material, offering a highly convergent and efficient alternative to classical multi-step syntheses.[10][11]

Characterization and Quality Control

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

| Property | Typical Value |

| Appearance | White to off-white powder |

| Molecular Formula | C₂₅H₂₃NO₅ |

| Molecular Weight | 417.46 g/mol [12] |

| Purity (HPLC) | ≥ 98%[13] |

| Optical Rotation | [α]D25 = -6 ± 1º (c=1 in MeOH)[13] |

| Storage | 0 - 8 °C, desiccated |

Note: Values are representative and may vary slightly between batches.

Analytical Data:

-

¹H NMR & ¹³C NMR: The NMR spectra should be consistent with the structure of Fmoc-homo-L-tyrosine, showing characteristic peaks for the aromatic protons of the Fmoc and hydroxyphenyl groups, the aliphatic protons of the side chain and backbone, and the carbonyl carbons. Chemical shifts and coupling constants should be carefully analyzed to confirm the structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the compound (e.g., [M-H]⁻ at m/z 416.1 or [M+H]⁺ at m/z 418.2).

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, which should show a single major peak for the desired product.

Conclusion

Fmoc-homo-L-tyrosine stands as a testament to the power of synthetic chemistry to expand the toolbox of peptide scientists and drug developers. Its synthesis, achievable through both venerable classical methods like the asymmetric Strecker synthesis and cutting-edge catalytic strategies, is well within the reach of a moderately equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of the Fmoc protection step, leveraging the inherent chemoselectivity of the reagents to ensure high yield and purity. By understanding the causality behind the experimental choices and adhering to rigorous purification and characterization protocols, researchers can confidently produce high-quality Fmoc-homo-L-tyrosine for their innovative research endeavors.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Lykke, L., et al. (2018). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 23(12), 3297.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15160483, (+)-Homotyrosine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3323-3326.

- CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide. (n.d.). Google Patents.

- Université Laval. (n.d.). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cycli.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40428321, (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from aapptec.com or a similar supplier website.

- Royal Society of Chemistry. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 17(5), 1144-1151.

- Royal Society of Chemistry. (n.d.). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides.

- ResearchGate. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

PubMed. (2014). High chemoselectivity in the phenol synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

- RSC Publishing. (n.d.). Stimuli-responsive gelation of Fmoc-l-tyrosine derivatives to form supramolecular architectures via cold atmospheric plasma treatment.

-

PubMed Central. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Retrieved from [Link]

- MSU chemistry. (n.d.). 150 Years of Strecker Reaction.

- Aapptec Peptides. (n.d.). Fmoc-Tyr(3-NO2)-OH [136590-09-5]. Retrieved from aapptec.com or a similar supplier website.

- Google Patents. (n.d.). US20100256421A1 - Propanal Production Methods.

-

Taylor & Francis. (n.d.). 3-hydroxypropanal – Knowledge and References. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Buy 3-(4-Hydroxyphenyl)propanal | 20238-83-9 [smolecule.com]

- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. corpus.ulaval.ca [corpus.ulaval.ca]

- 12. (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid | C25H23NO5 | CID 40428321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Function of the Fmoc protecting group in amino acids

An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Amino Acids

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its widespread adoption stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of the Fmoc group, detailing its chemical properties, mechanism of action in both protection and deprotection, and its practical application in SPPS. We will explore the causality behind experimental choices, provide detailed protocols for key workflow steps, and discuss potential side reactions and mitigation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical tool in peptide chemistry.

Introduction: The Imperative for Amine Protection in Peptide Synthesis

The synthesis of a peptide with a defined sequence necessitates the stepwise formation of amide bonds between amino acid monomers. Amino acids, by their very nature, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group. To ensure the formation of the correct peptide bond and prevent unwanted side reactions such as self-polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected".[1] This protection must be robust enough to withstand the conditions of the coupling reaction but also easily and selectively removable without damaging the growing peptide chain.[1]

Over the years, various amine protecting groups have been developed, but the Fmoc group, introduced by Carpino and Han in 1972, has become a dominant strategy in solid-phase peptide synthesis.[2] Its success is largely attributed to its mild deprotection conditions, which contrast sharply with the harsh acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group.[1][] This mildness preserves the integrity of sensitive peptide sequences and allows for the use of a wider range of acid-labile side-chain protecting groups.[4]

The Chemical Nature of the Fmoc Group

An Fmoc-amino acid is a standard amino acid where the α-amino group is masked by the 9-fluorenylmethyloxycarbonyl group.[4] The structure of the Fmoc group is characterized by a planar and aromatic fluorene ring system attached to a methoxycarbonyl moiety.[4]

Introduction of the Fmoc Group

The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[5][6] This results in the formation of a stable urethane linkage.

Caption: General scheme for the protection of an amino acid with Fmoc-Cl.

The Core of Fmoc Chemistry: The Deprotection Mechanism

The defining characteristic of the Fmoc group is its lability to bases.[5] Deprotection is achieved through a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[4][7]

The process unfolds in two key steps:

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.

-

Elimination and Decarboxylation: This abstraction leads to the formation of a β-elimination intermediate, which rapidly collapses to release dibenzofulvene (DBF), carbon dioxide, and the deprotected amine of the amino acid.

The liberated DBF and its adducts with piperidine exhibit strong UV absorbance around 300 nm, a property that is ingeniously exploited for real-time monitoring of the deprotection reaction.[4][8]

Caption: Simplified mechanism of Fmoc deprotection via β-elimination.

Fmoc Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow

Fmoc-SPPS is the predominant method for synthesizing peptides in both academic and industrial settings.[1][9] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[]

The SPPS Cycle

The synthesis proceeds in a cyclical manner, with each cycle incorporating one amino acid. A typical cycle consists of the following steps:

-

Resin Swelling: The solid support is swelled in a suitable solvent, typically dimethylformamide (DMF), to allow for efficient diffusion of reagents.[11]

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the DBF-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

4.2.1. Protocol for Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the resin-bound peptide.

Materials:

-

Fmoc-peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF.[12][13]

-

DMF for washing.

Procedure:

-

Place the Fmoc-peptide-resin in a suitable reaction vessel.

-

Add the deprotection solution (approximately 10 mL per gram of resin).[12]

-

Agitate the mixture at room temperature for an initial 2 minutes.[12]

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution.

-

Continue agitation for an additional 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which can sometimes be slow in "difficult" sequences.[8] Thorough washing is critical as residual piperidine can neutralize the incoming activated amino acid, preventing efficient coupling.[14]

4.2.2. Monitoring Fmoc Deprotection

Objective: To qualitatively or quantitatively assess the completion of the Fmoc deprotection step.

Principle: The dibenzofulvene-piperidine adduct formed during deprotection has a characteristic UV absorbance maximum. By monitoring the absorbance of the collected deprotection solution, the progress of the reaction can be followed.

Procedure:

-

Collect the filtrate from the deprotection steps.

-

Dilute an aliquot of the filtrate with a suitable solvent (e.g., ethanol).

-

Measure the UV absorbance at approximately 301 nm.

-

The deprotection is considered complete when the absorbance of a subsequent wash with the deprotection solution is at baseline.

Side Reactions in Fmoc-SPPS and Mitigation

While robust, Fmoc-SPPS is not without potential pitfalls. Awareness of common side reactions is crucial for synthesizing high-purity peptides.

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to cleavage from the resin.[15] | Use of highly substituted resins, introduction of the third amino acid quickly. |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues, which can lead to racemization and the formation of β-aspartyl peptides.[15][16] | Use of protecting groups on the aspartate side chain that sterically hinder cyclization; use of milder deprotection reagents like piperazine in sensitive sequences.[16] |

| Incomplete Deprotection | Failure to completely remove the Fmoc group, leading to deletion sequences.[15][17] | Use of stronger deprotection cocktails (e.g., containing DBU) for aggregated sequences; monitoring deprotection via UV spectroscopy.[17] |

| Racemization | Loss of stereochemical integrity at the α-carbon, particularly during the activation of C-terminal cysteine. | Careful selection of coupling reagents and additives. |

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, the final steps involve the removal of the side-chain protecting groups and cleavage of the peptide from the solid support. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[14] A "cleavage cocktail" containing scavengers is used to quench the reactive cationic species generated during the deprotection of side chains, thereby preventing the modification of sensitive residues like tryptophan, methionine, and tyrosine.[14]

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis. Its clever design, leveraging base-labile deprotection, has enabled the routine and often automated synthesis of complex peptides that were once formidable targets.[18] A thorough understanding of the underlying chemical principles, from the β-elimination mechanism of deprotection to the potential for side reactions, is paramount for any scientist working in this field. By adhering to validated protocols and employing careful monitoring, researchers can fully harness the power of Fmoc chemistry to advance scientific discovery and the development of new therapeutics.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory, University of California, Irvine. Retrieved from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1512. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Albericio, F., & Kruger, H. G. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-4. Retrieved from [Link]

-

9-Fluorenylmethyloxycarbonyl chloride. (2021, April 26). American Chemical Society. Retrieved from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 1(4), 197-205. Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine? (2016, November 15). PubMed. Retrieved from [Link]

-

Fmoc Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

-

Terminology of Antibody Drug for Fmoc Deprotection. (n.d.). GenScript. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Fmoc Solid Phase Peptide Synthesis. (n.d.). MtoZ Biolabs. Retrieved from [Link]

-

Fluorenylmethyloxycarbonyl protecting group. (n.d.). Grokipedia. Retrieved from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved from [Link]

-

Carpino, L. A., & Han, G. Y. (1972). 9-Fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. Fluorenylmethyloxycarbonyl chloride - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. renyi.hu [renyi.hu]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptide.com [peptide.com]

- 13. genscript.com [genscript.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. chempep.com [chempep.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. peptide.com [peptide.com]

- 18. Fmoc Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]

An In-Depth Technical Guide to Fmoc-homo-L-tyrosine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-homo-L-tyrosine is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of peptides with modified structures and potentially enhanced biological activities.[1] Its structural distinction from the canonical L-tyrosine lies in the presence of an additional methylene group in its side chain, which imparts unique conformational properties to the resulting peptides. This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-homo-L-tyrosine, along with detailed protocols for its characterization and application in solid-phase peptide synthesis (SPPS).

Core Physicochemical Properties

A thorough understanding of the fundamental properties of Fmoc-homo-L-tyrosine is essential for its effective handling, storage, and application in peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 198560-10-0 | [1] |

| Molecular Formula | C₂₅H₂₃NO₅ | [1] |

| Molecular Weight | 417.45 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1][3] |

| Purity | ≥98% (HPLC) | [1] |

| Optical Rotation | [α]²⁵D = -6 ± 1° (c=1 in MeOH) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

| Predicted Boiling Point | 678.8 ± 55.0 °C | [3] |

| Predicted Density | 1.311 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.87 ± 0.10 | [3] |

Solubility: Fmoc-homo-L-tyrosine is soluble in a range of organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[3]

Chemical Structure and Reactivity

The chemical behavior of Fmoc-homo-L-tyrosine is dictated by its constituent functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the carboxylic acid, the α-amine, and the hydroxyphenyl side chain.

The Role of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group for the α-amine, a cornerstone of modern solid-phase peptide synthesis.[1] Its stability under acidic conditions allows for the use of acid-labile protecting groups on the amino acid side chains, providing an orthogonal protection strategy.

Fmoc Deprotection Workflow:

Caption: Fmoc deprotection using piperidine in DMF.

The deprotection is initiated by the abstraction of the acidic proton on the fluorene ring by a base, typically piperidine. This is followed by a β-elimination reaction that releases the free amine of the peptide and dibenzofulvene, which is subsequently trapped by the piperidine to form a stable adduct.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the standard method for determining the purity of Fmoc-amino acids. The hydrophobic nature of the Fmoc group allows for excellent retention and separation on a C18 column.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of Fmoc-homo-L-tyrosine in a minimal amount of DMF and dilute with the initial mobile phase composition.

Application in Solid-Phase Peptide Synthesis (SPPS)

Workflow for Incorporating Fmoc-homo-L-tyrosine:

Caption: A single cycle of solid-phase peptide synthesis.

Detailed Coupling Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine.

-

Coupling:

-

In a separate vessel, pre-activate a solution of Fmoc-homo-L-tyrosine (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Stability and Storage

Fmoc-homo-L-tyrosine is stable under the recommended storage conditions of 0-8 °C in a dry, sealed container.[1] Exposure to strong bases will lead to premature deprotection of the Fmoc group. The phenolic hydroxyl group of the homotyrosine side chain may be susceptible to oxidation over long-term storage, especially if exposed to light and air.

Conclusion

Fmoc-homo-L-tyrosine is a valuable and versatile building block for the synthesis of modified peptides. Its unique structural features can be exploited to modulate the biological activity, conformational properties, and metabolic stability of peptide-based therapeutics and research tools. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is paramount for its successful application in the laboratory.

References

-

RayBiotech. Fmoc-Homo-Tyrosine.DCHA. [Link]

-

Aapptec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. [Link]

-

PubMed. Synthesis of O-phosphotyrosine-containing peptides. [Link]

-

PubMed. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. [Link]

-

MDPI. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. [Link]

-

Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

-

PubMed. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. [Link]

-

Aapptec. Fmoc-Tyr(All)-OH [146982-30-1]. [Link]

-

Aapptec. Fmoc-Tyr(Me)-OH [77128-72-4]. [Link]

-

Aapptec. Fmoc-Tyr(3-NO2)-OH [136590-09-5]. [Link]

Sources

The Unseen Architect: A Technical Guide to the Biological Significance of Homotyrosine in Peptides

Foreword: Beyond the Canonical 20

In the intricate world of peptide science, we often focus on the 20 proteinogenic amino acids as the fundamental lexicon of life. However, nature's ingenuity extends far beyond this canonical set. A fascinating class of "unnatural" amino acids is employed to build peptides with novel structures and enhanced functionalities. Among these, L-homotyrosine (hTyr)—a homolog of L-tyrosine with an additional methylene group in its side chain—stands out as a subtle yet powerful modulator of peptide biology.

This technical guide provides an in-depth exploration of the biological significance of homotyrosine. We will move beyond a simple description of its structure to a detailed analysis of its natural origins, its profound impact on peptide conformation and stability, and its strategic application in modern drug development. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of homotyrosine to engineer next-generation peptide therapeutics.

Section 1: The Molecular Profile of Homotyrosine

Homotyrosine, or (S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is structurally analogous to tyrosine, distinguished by an additional methylene (-CH2-) group that extends its side chain. This seemingly minor modification has profound implications for its physicochemical properties and, consequently, its role within a peptide sequence.

| Property | L-Tyrosine | L-Homotyrosine | Significance of the Difference |

| Chemical Formula | C₉H₁₁NO₃ | C₁₀H₁₃NO₃ | Increased molecular weight and volume. |

| Molecular Weight | 181.19 g/mol | 195.21 g/mol | Alters mass spectrometry profiles and packing. |

| Side Chain | p-hydroxybenzyl | p-hydroxyphenethyl | The ethyl group increases hydrophobicity and conformational flexibility. |

| Conformational Impact | Relatively rigid side chain | Increased rotational freedom around the Cβ-Cγ bond. | Allows for unique side-chain orientations and backbone interactions, influencing secondary structure. |

The extended, more flexible side chain of homotyrosine allows it to explore a different conformational space compared to its canonical counterpart. This added flexibility is not a liability; rather, it is a tool that can be used to fine-tune peptide structure, stability, and interaction with biological targets.

Section 2: Natural Occurrence and Biosynthesis

While classified as a non-proteinogenic amino acid, homotyrosine is not merely a synthetic curiosity. It is a naturally occurring building block found in a range of bioactive peptides produced by cyanobacteria, particularly in toxins like microcystins and protease inhibitors like aeruginosins.[1] The presence of homotyrosine in these natural products hints at an evolutionary advantage conferred by its unique structure.

A Proposed Biosynthetic Pathway

The precise enzymatic pathway for homotyrosine biosynthesis is not fully elucidated in all organisms, but compelling evidence points to a mechanism analogous to that of L-homophenylalanine synthesis, originating from the well-established shikimate pathway for aromatic amino acids.[2][3] The key precursor is prephenate .

-

Transamination of Prephenate: Unlike the pathway in E. coli where prephenate is first converted to 4-hydroxyphenylpyruvate, in many cyanobacteria, a prephenate aminotransferase (PAT) likely catalyzes the conversion of prephenate to arogenate.[4][5][6]

-

Chain Extension Pathway: The core of the "homo" extension is believed to involve a series of enzymatic reactions that add an acetyl-CoA unit and rearrange the skeleton. Based on the identified gene cluster for homophenylalanine (hphA, hphB, hphCD), a homologous pathway for homotyrosine can be proposed:[2]

-

Dehydrogenation & Decarboxylation: Arogenate is converted to 4-hydroxyphenylpyruvate by an arogenate dehydrogenase .

-

Condensation: A putative enzyme (homolog of HphA) catalyzes the condensation of 4-hydroxyphenylpyruvate with acetyl-CoA.

-

Isomerization: An isomerase (homolog of HphCD) rearranges the intermediate.

-

Oxidative Decarboxylation: An oxidase (homolog of HphB) acts on the isomerized product, leading to the formation of the α-keto acid precursor of homotyrosine, 4-(4-hydroxyphenyl)-2-oxobutanoic acid .

-

-

Final Transamination: A final transamination step, catalyzed by a broad-specificity aminotransferase , transfers an amino group to the α-keto acid, yielding L-homotyrosine.

This multi-step enzymatic route provides a clear rationale for the natural production of homotyrosine, grounding its use in peptide science in a solid biological context.

Caption: Proposed biosynthetic pathway for L-homotyrosine from prephenate.

Section 3: The Structural and Functional Impact on Peptides

The incorporation of homotyrosine into a peptide chain is a strategic decision that fundamentally alters its properties. The additional methylene group acts as a powerful modulator of conformation, stability, and ultimately, biological activity.

Conformational Plasticity and Pre-organization

The longer side chain of homotyrosine provides greater rotational freedom, allowing it to engage in unique intramolecular and intermolecular interactions that are inaccessible to tyrosine. This can be leveraged in two primary ways:

-

Enhanced Receptor Binding: The increased "reach" of the hydroxyphenyl group can allow a peptide to form more optimal contacts within a receptor binding pocket. This can translate to higher affinity and selectivity. The flexibility allows the phenolic headgroup to orient itself precisely to engage with key residues in the target protein.

-

Stabilization of Secondary Structures: The hydrophobic nature of the extended alkyl chain can promote favorable packing interactions within the peptide's core or at protein-protein interfaces, helping to stabilize specific secondary structures like α-helices or β-sheets. This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty of binding, leading to improved potency.

Increased Proteolytic Stability

One of the most significant advantages of using non-canonical amino acids is the enhanced resistance to enzymatic degradation. Peptidases, the enzymes responsible for cleaving peptide bonds, have evolved to recognize specific sequences and conformations of canonical L-amino acids.

The presence of homotyrosine can disrupt this recognition in several ways:

-

Steric Hindrance: The bulkier side chain can sterically block the active site of a peptidase.

-

Altered Backbone Conformation: By inducing local changes in the peptide backbone torsion angles (phi/psi), homotyrosine can shift the peptide into a conformation that is no longer a substrate for the enzyme.

This increased stability is a critical factor in drug development, as it directly translates to a longer in vivo half-life, reducing the required dosing frequency and improving the therapeutic window of a peptide drug. For instance, a study on a lipopeptide prodrug found that phosphorylation of a homotyrosine residue resulted in remarkable hydrolytic stability and potent in vivo activity, showcasing how modifications involving this amino acid can dramatically improve a drug's profile.[7]

Section 4: Applications in Peptide Synthesis and Drug Development

The unique properties of homotyrosine make it a valuable asset for the medicinal chemist. It is primarily used to enhance the "drug-like" characteristics of peptide leads, addressing common challenges such as poor stability, low bioavailability, and insufficient potency.

Workflow: Engineering a Homotyrosine-Containing Peptide

The process of incorporating homotyrosine into a peptide therapeutic is a systematic endeavor involving synthesis, purification, and analysis.

Caption: Standard workflow for developing a homotyrosine-modified peptide.

Detailed Experimental Protocols

Protocol 4.1: Asymmetric Synthesis of L-Homotyrosine

While Fmoc-L-homotyrosine is commercially available, in-house synthesis may be required for specific labeling or derivatization. Asymmetric synthesis is crucial to obtain the biologically active L-enantiomer.[8][9][10] A common strategy involves the alkylation of a chiral glycine enolate equivalent.

-

Objective: To synthesize enantiomerically pure N-protected L-homotyrosine.

-

Causality: This method uses a chiral auxiliary to direct the stereochemistry of a key alkylation step, ensuring the formation of the desired L-isomer.

-

Methodology:

-

Schiff Base Formation: Condense glycine ethyl ester with benzophenone to form the Schiff base, protecting the amine and activating the α-carbon.

-

Chiral Auxiliary Attachment: Attach a chiral auxiliary (e.g., a camphor-derived sultam) to the glycine carboxylate.

-

Deprotonation: Treat the adduct with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to stereoselectively form the enolate.

-

Alkylation: Introduce the electrophile, 4-(2-bromoethyl)phenol (with the phenol protected, e.g., as a silyl ether), to the enolate solution. The chiral auxiliary sterically directs the alkyl group to add from the less hindered face.

-

Hydrolysis and Deprotection: Hydrolyze the Schiff base and the ester under acidic conditions, and remove the chiral auxiliary. Remove the phenol protecting group (e.g., with TBAF for a silyl ether).

-

Purification: Purify the resulting L-homotyrosine using recrystallization or column chromatography.

-

-

Self-Validation: Enantiomeric excess (ee) must be confirmed using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 4.2: Incorporation of Fmoc-L-Homotyrosine via SPPS

This protocol outlines the standard procedure for incorporating an Fmoc-protected homotyrosine residue into a growing peptide chain on a solid support.[11][12][13][14]

-

Objective: To efficiently couple Fmoc-L-homotyrosine to a resin-bound peptide.

-

Causality: The Fmoc/tBu strategy is employed, where the temporary Fmoc group is removed by a mild base (piperidine), and acid-labile groups (like tBu on the hTyr phenol) are used for permanent side-chain protection, allowing for orthogonal deprotection.

-

Materials:

-

Fmoc-L-hTyr(tBu)-OH

-

Rink Amide or Wang resin (pre-loaded with the C-terminal amino acid)

-

Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

-

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amine.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling Activation: In a separate vial, dissolve Fmoc-L-hTyr(tBu)-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate at room temperature for 1-2 hours. The slightly bulkier side chain of homotyrosine may require a slightly longer coupling time or double coupling compared to tyrosine.

-

Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free secondary amine is absent). Once complete, drain the coupling solution and wash the resin thoroughly with DMF.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

-

Self-Validation: The Kaiser test at each step provides real-time validation of coupling efficiency. Failure to achieve a negative result necessitates a second coupling step before proceeding, preventing the formation of deletion sequences.

Protocol 4.3: Peptide Cleavage, Purification, and Analysis

-

Objective: To cleave the final peptide from the resin, purify it, and confirm its identity.

-

Causality: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups. Reversed-phase HPLC separates the target peptide from impurities based on hydrophobicity.[15][16][17][18]

-

Methodology:

-

Cleavage: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and incubate for 2-3 hours at room temperature. The scavengers (water, TIPS) protect sensitive residues from reactive cations generated during deprotection.

-

Precipitation & Isolation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

-

Purification (RP-HPLC):

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Inject onto a C18 reversed-phase column.

-

Elute using a linear gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 30 minutes.

-

Monitor the elution at 220 nm and 280 nm (for the hTyr aromatic ring). Collect fractions corresponding to the major peak.

-

-

Analysis (LC-MS):

-

Analyze the collected fractions by injecting a small aliquot into an LC-MS system.

-

Confirm the purity by observing a single peak in the chromatogram.

-

Confirm the identity by matching the observed mass from the mass spectrum to the calculated theoretical mass of the homotyrosine-containing peptide.

-

-

-

Self-Validation: The combination of a sharp, symmetrical peak in the HPLC chromatogram and a mass spectrum showing the correct molecular weight provides robust validation of the peptide's purity and identity.

Section 5: Conclusion and Future Outlook

Homotyrosine is more than a mere structural curiosity; it is a validated tool for enhancing the therapeutic potential of peptides. Its natural precedent in cyanobacterial metabolites underscores its biological relevance, while its unique physicochemical properties provide a rational basis for its use in drug design. By conferring increased proteolytic stability and offering new possibilities for receptor engagement, homotyrosine helps bridge the gap between native peptides and viable drug candidates.

As peptide therapeutics continue to tackle increasingly complex biological targets, the strategic incorporation of non-canonical amino acids like homotyrosine will become ever more critical. Future research will likely focus on exploring its role in more complex peptide architectures, such as bicyclic peptides and peptide-drug conjugates, further expanding the arsenal of the modern peptide scientist. The unseen architect, homotyrosine, will undoubtedly play a key role in building the next generation of peptide-based medicines.

References

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Available at: [Link]

-

Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press. Available at: [Link]

-

Mazur-Marzec, H., et al. (2016). The Biosynthesis of Rare Homo-Amino Acid Containing Variants of Microcystin by a Benthic Cyanobacterium. Toxins, 8(3), 77. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15160483, (+)-Homotyrosine. Retrieved January 27, 2026, from [Link].

-

Chiangjong, W., et al. (2023). Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. Journal of Pharmaceutical Sciences, 112(5), 1279-1293. Available at: [Link]

-

Giraud, E., et al. (2014). Three different classes of aminotransferases evolved prephenate aminotransferase functionality in arogenate-competent microorganisms. Journal of Biological Chemistry, 289(6), 3777-3790. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Zhang, C., et al. (2023). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and Bioengineering, 121(3), 775-788. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tyrosine Metabolism. PubChem Pathway. Retrieved January 27, 2026, from [Link].

-

Giraud, E., et al. (2014). Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms. Journal of Biological Chemistry, 289(6), 3777-3790. Available at: [Link]

-

Awakawa, T., et al. (2018). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 84(14), e00582-18. Available at: [Link]

-

Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(4), 755-771. Available at: [Link]

-

Dai, X., & Fu, G. C. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 133(11), 3694-3697. Available at: [Link]

-

Perich, J. W., & Reynolds, E. C. (1991). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 37(6), 572-575. Available at: [Link]

-

Ivanov, I., et al. (2014). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International Journal of Molecular Sciences, 15(1), 1385-1396. Available at: [Link]

-

Andreas, L. B., et al. (2020). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 25(3), 735. Available at: [Link]

-

Wikipedia. (n.d.). Glutamate—prephenate aminotransferase. Retrieved January 27, 2026, from [Link]

-

Den B., M. J., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 6(40), 26235-26243. Available at: [Link]

-

Hodges, R. S., & Mant, C. T. (1996). HPLC of Peptides and Proteins. In Protein Purification Protocols (pp. 373-418). Humana Press. Available at: [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for asymmetric synthesis principles).

-

LibreTexts Biology. (2021). 22.2: Biosynthesis of Amino Acids. Retrieved January 27, 2026, from [Link]

-

Shkop, A., et al. (2023). Molecular Peptide Grafting as a Tool to Create Novel Protein Therapeutics. Molecules, 28(5), 2383. Available at: [Link]

-

Muttenthaler, M., et al. (2021). Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. Frontiers in Pharmacology, 12, 694992. Available at: [Link]

-

Dal Cin, V., et al. (2011). Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate. The Plant Journal, 68(4), 659-669. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved January 27, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

Zhang, Y., et al. (2021). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 12(3), 1145-1151. Available at: [Link]

-

Catalyst University. (2015, January 23). Catecholamine Biosynthesis from Tyrosine - Biochemistry [Video]. YouTube. [Link]

-

Thakur, R., et al. (2020). Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. Chemical Biology & Drug Design, 95(3), 326-335. Available at: [Link]

-

University of Liverpool. (n.d.). Asymmetric Synthesis. Retrieved January 27, 2026, from [Link]

-

Awakawa, T., et al. (2018). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 84(14). Available at: [Link]

-

ACD/Labs. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]

-

BioXconomy. (2024, December 16). Clinical trials suggest peptide may halt 'relentlessly progressive' Parkinson's. Retrieved January 27, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved January 27, 2026, from [Link]

-

Wang, J., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Catalysts, 12(9), 1014. Available at: [Link]

-

Dietmair, S., et al. (2012). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology and Bioengineering, 109(10), 2547-2557. Available at: [Link]

-

Das, S., & Pappu, R. V. (2021). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife, 10, e65532. Available at: [Link]

-

Li, Y., et al. (2023). An Efficient Prephenate Dehydrogenase Gene for the Biosynthesis of L-tyrosine: Gene Mining, Sequence Analysis, and Expression Optimization. International Journal of Molecular Sciences, 24(16), 12894. Available at: [Link]

-

Wu, B., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. Catalysts, 12(4), 397. Available at: [Link]

- Berg, J. M., et al. (2002). Biochemistry (5th ed.). W. H. Freeman. (General reference for amino acid biosynthesis).

-

Sharma, J. (2024, April 13). CH - 41 ASSYMETRIC SYNTHESIS | CLAYDEN ORGANIC CHEMISTRY | CSIR NET | GATE | JAGRITI SHARMA [Video]. YouTube. [Link]

Sources

- 1. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 2. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Three different classes of aminotransferases evolved prephenate aminotransferase functionality in arogenate-competent microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prephenate aminotransferase directs plant phenylalanine biosynthesis via arogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. renyi.hu [renyi.hu]

- 9. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. peptide.com [peptide.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hplc.eu [hplc.eu]

- 17. renyi.hu [renyi.hu]

- 18. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-homo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-homo-L-tyrosine in Peptide Synthesis

Fmoc-homo-L-tyrosine is a crucial derivative of the amino acid tyrosine, engineered for enhanced utility in synthetic chemistry, particularly in the realm of peptide synthesis and drug discovery. The "homo" designation signifies the addition of a methylene group to the side chain, a modification that can introduce unique conformational properties and biological activities to peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), offering robust protection of the amino group that can be removed under mild basic conditions. This allows for the sequential addition of amino acids to a growing peptide chain with high fidelity.

This guide provides an in-depth look at the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of Fmoc-homo-L-tyrosine. Understanding these analytical techniques is paramount for ensuring the quality of this key building block in the development of novel peptide-based therapeutics and research tools. For the purposes of practical application in solid-phase peptide synthesis, this guide will focus on the commonly used tert-butyl protected form, N-Fmoc-L-homo-tyrosine(tBu)-OH, as the phenolic hydroxyl group is typically protected to prevent unwanted side reactions during peptide coupling.

Molecular Structure and Properties

A foundational understanding of the molecular structure of Fmoc-homo-L-tyrosine is essential for interpreting its spectroscopic data.

Caption: Molecular structure of N-Fmoc-L-homo-tyrosine(tBu)-OH.

Table 1: General Properties of N-Fmoc-L-homo-tyrosine(tBu)-OH

| Property | Value |

| CAS Number | 204384-69-0[1][2] |

| Molecular Formula | C₂₉H₃₁NO₅[1][2] |

| Molecular Weight | 473.56 g/mol [1][2] |

| Appearance | White to off-white solid |

| Purity | ≥97%[1] |

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for N-Fmoc-L-homo-tyrosine(tBu)-OH, providing a basis for quality control and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Fmoc-L-homo-tyrosine(tBu)-OH, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 2H | Aromatic (Fmoc) |

| ~7.5-7.6 | d | 2H | Aromatic (Fmoc) |

| ~7.3-7.4 | t | 2H | Aromatic (Fmoc) |

| ~7.2-7.3 | t | 2H | Aromatic (Fmoc) |

| ~7.0-7.1 | d | 2H | Aromatic (Tyrosine) |

| ~6.8-6.9 | d | 2H | Aromatic (Tyrosine) |

| ~5.2-5.4 | d | 1H | NH |

| ~4.3-4.5 | m | 1H | α-CH |

| ~4.1-4.3 | m | 3H | Fmoc CH, CH₂ |

| ~2.5-2.7 | t | 2H | γ-CH₂ |

| ~1.9-2.1 | m | 2H | β-CH₂ |

| ~1.3 | s | 9H | t-Butyl |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~173-175 | C=O (Carboxyl) |

| ~155-157 | C=O (Fmoc) |

| ~153-155 | Aromatic C-O (Tyrosine) |

| ~143-145 | Aromatic C (Fmoc) |

| ~141-142 | Aromatic C (Fmoc) |

| ~129-130 | Aromatic CH (Tyrosine) |

| ~127-128 | Aromatic CH (Fmoc) |

| ~125-126 | Aromatic CH (Fmoc) |

| ~124-125 | Aromatic CH (Tyrosine) |

| ~120-121 | Aromatic CH (Fmoc) |

| ~78-80 | Quaternary C (t-Butyl) |

| ~66-68 | CH₂ (Fmoc) |

| ~54-56 | α-CH |

| ~47-48 | CH (Fmoc) |

| ~34-36 | γ-CH₂ |

| ~31-33 | β-CH₂ |

| ~28-29 | CH₃ (t-Butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | O-H stretch (Carboxylic acid) |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (Carboxylic acid and Fmoc) |

| ~1520 | N-H bend |

| ~1250 | C-O stretch (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, typically with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Expected Mass Spectrum Data

-

Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 474.2

-

Sodium Adduct (ESI+): [M+Na]⁺ at m/z ≈ 496.2

-

Molecular Ion Peak (ESI-): [M-H]⁻ at m/z ≈ 472.2

Quality Control and Data Interpretation Workflow

Ensuring the quality of Fmoc-homo-L-tyrosine is a multi-step process that relies on the integration of data from these spectroscopic techniques.

Caption: Workflow for the quality control of Fmoc-homo-L-tyrosine.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for N-Fmoc-L-homo-tyrosine(tBu)-OH. For researchers and professionals in peptide synthesis and drug development, a thorough understanding and application of these techniques are indispensable for ensuring the integrity of this critical building block. By adhering to the outlined protocols and comparing experimental data with the reference values, scientists can confidently proceed with the synthesis of complex and novel peptides for a wide range of applications.

References

Sources

Homotyrosine Derivatives: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Methylene Group

In the vast and intricate world of peptide engineering and drug design, the modification of native structures often yields profound changes in biological activity. Among the arsenal of non-proteinogenic amino acids, L-homotyrosine—a close analog of L-tyrosine with a single additional methylene group in its side chain—stands out as a particularly versatile and impactful building block. Its introduction into peptides and small molecules can dramatically alter pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of homotyrosine derivatives, offering a technical yet accessible narrative for professionals in the field of drug development.

The Genesis of Homotyrosine: From Obscurity to a Tool of Innovation

While the discovery of its parent amino acid, tyrosine, dates back to 1846 by German chemist Justus von Liebig in cheese casein, the specific origins of homotyrosine are less definitively documented in seminal, high-profile publications.[1] Its initial synthesis and characterization likely emerged from the broader academic exploration of amino acid analogs in the mid-20th century, a period of burgeoning interest in the chemical modification of biological molecules. These early explorations into non-proteinogenic amino acids were foundational, setting the stage for their later use in probing biological systems and developing novel therapeutics.[2]

The true value of homotyrosine began to be realized with the advent of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield in 1963.[3] SPPS enabled the routine incorporation of unnatural amino acids into peptide chains, opening the door for systematic studies of structure-activity relationships. Homotyrosine, with its subtle yet significant structural deviation from tyrosine, became an attractive candidate for such investigations.

The Strategic Advantage of Homotyrosine in Peptide Design

The inclusion of homotyrosine in a peptide sequence offers several strategic advantages, stemming from the increased flexibility and altered spatial orientation of its hydroxyphenyl side chain. This seemingly minor modification can lead to:

-

Enhanced Receptor Binding and Selectivity: The extended side chain of homotyrosine can explore a larger conformational space, potentially leading to more optimal interactions with receptor binding pockets. This can translate to increased affinity and, in some cases, improved selectivity for a particular receptor subtype.

-

Increased Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body. The presence of a non-native amino acid like homotyrosine can hinder recognition by these enzymes, thereby extending the peptide's circulating half-life and therapeutic window.

-